Eurycomanol

Overview

Description

Eurycomanol is a quassinoid compound derived from the roots of the Eurycoma longifolia Jack plant, commonly known as Tongkat Ali. This plant is native to Southeast Asia, including countries such as Malaysia, Indonesia, and Vietnam. This compound, along with its closely related compound eurycomanone, has been studied for its various bioactive properties, particularly in traditional and modern medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eurycomanol is typically extracted from the roots of Eurycoma longifolia Jack. The extraction process involves several steps, including drying, grinding, and solvent extraction. Common solvents used include ethanol and methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The roots of Eurycoma longifolia are harvested, cleaned, and dried. The dried roots are then ground into a fine powder and subjected to solvent extraction. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Eurycomanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form eurycomanone, a closely related compound.

Reduction: Reduction reactions can convert eurycomanone back to this compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Eurycomanone

Reduction: this compound

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Eurycomanol has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of quassinoids and their chemical properties.

Biology: Studied for its effects on cell proliferation, apoptosis, and inflammation.

Medicine: Investigated for its potential anticancer, antimalarial, and aphrodisiac properties.

Industry: Used in the formulation of dietary supplements and traditional medicines.

Mechanism of Action

Eurycomanol exerts its effects through various molecular targets and pathways:

Cell Proliferation: Inhibits the proliferation of cancer cells by interfering with signaling pathways.

Apoptosis: Induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Inflammation: Modulates inflammatory responses by inhibiting key inflammatory mediators.

Comparison with Similar Compounds

Eurycomanone: A closely related quassinoid with similar bioactive properties.

Quassin: Another quassinoid with potent biological activities.

Bruceantin: A quassinoid known for its anticancer properties.

Uniqueness of Eurycomanol: this compound is unique due to its specific molecular structure, which includes a hydroxyl group that differentiates it from eurycomanone. This structural difference contributes to its distinct bioactive properties and mechanisms of action .

Biological Activity

Eurycomanol, a quassinoid compound derived from the roots of Eurycoma longifolia, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is one of several bioactive compounds isolated from Eurycoma longifolia, traditionally used in Southeast Asian medicine. It is structurally related to eurycomanone, another quassinoid known for its anticancer properties. Both compounds exhibit significant biological activities, but this compound's specific effects are still being elucidated.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

-

Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through several mechanisms:

- Upregulation of Pro-apoptotic Proteins : It increases the expression of Bax and p53 while decreasing Bcl-2 levels, promoting cell death in cancer lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Caspase Activation : this compound treatment activates caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : Studies indicate that this compound can halt the progression of cancer cells through the cell cycle, contributing to its antiproliferative effects .

- Selective Cytotoxicity : Importantly, this compound exhibits selective cytotoxicity, sparing normal cells while effectively targeting malignant cells .

In Vitro Studies

- MCF-7 Cells : this compound demonstrated an IC50 value of approximately 2.2 mcg/mL against MCF-7 cells, indicating potent antiproliferative activity . The compound caused significant DNA fragmentation and morphological changes consistent with apoptosis.

- HepG2 Cells : Similar cytotoxic effects were observed in HepG2 liver cancer cells, where this compound treatment led to chromatin condensation and DNA fragmentation .

In Vivo Studies

Research involving animal models has further supported the anticancer potential of this compound. For instance, administration of this compound in murine models showed reduced tumor growth rates compared to control groups .

Comparative Table of Biological Activities

| Activity Type | This compound | Eurycomanone |

|---|---|---|

| Apoptosis Induction | Yes (via Bax/p53 modulation) | Yes (similar mechanism) |

| IC50 (MCF-7) | 2.2 mcg/mL | 5-20 mcg/mL |

| Selective Cytotoxicity | High (normal cells spared) | High (normal cells spared) |

| Caspase Activation | Yes | Yes |

Case Studies

- Breast Cancer (MCF-7) : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation and modulation of apoptotic proteins .

- Liver Cancer (HepG2) : Another research highlighted this compound's ability to induce cell death via p53 pathway activation and reduction in Bcl-2 levels .

- Leukemia Cells : this compound was also tested against Jurkat and K562 leukemia cell lines, showing inhibitory effects on cell viability without harming healthy cells .

Properties

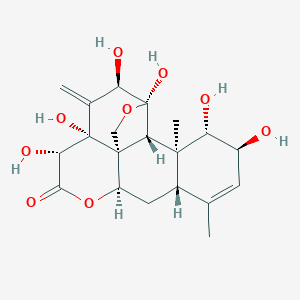

IUPAC Name |

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHFGJSVJHRLFM-KKSWBDSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-28-3 | |

| Record name | Eurycomanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.